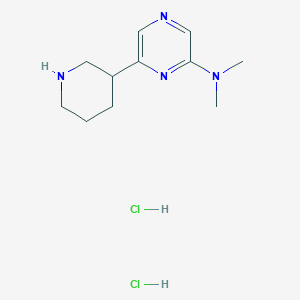

N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride

Descripción general

Descripción

N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is a synthetic organic compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrazine derivatives and piperidine. The reaction conditions may involve:

Reagents: Common reagents such as dimethylamine, piperidine, and pyrazine derivatives.

Catalysts: Catalysts like palladium or platinum may be used to facilitate the reactions.

Solvents: Organic solvents like dichloromethane or ethanol.

Temperature and Pressure: Reactions may be carried out at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency in production.

Análisis De Reacciones Químicas

Synthetic Routes and Key Reactions

The compound is synthesized via multi-step organic reactions, primarily involving pyrazine derivatives and piperidine precursors. Key steps include:

Pyrazine Core Reactions

-

Oxidation : Forms pyrazine N-oxides under mild conditions (e.g., H₂O₂, AcOH), altering electronic properties for downstream coupling reactions .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to dihydropyrazine, though this is reversible under acidic conditions .

Piperidine Substituent Modifications

-

Protonation : The piperidine nitrogen (pKa ~10.5) remains protonated under physiological conditions, influencing binding interactions .

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, enhancing lipophilicity .

Dimethylamine Group Reactivity

-

Demethylation : Strong acids (HBr/AcOH) cleave methyl groups, yielding primary amines for further functionalization .

Biological Interaction Studies

The compound’s interactions with biological targets are structurally driven:

Table 2: Key Pharmacological Interactions

-

Mechanistic Insight : Proton transfer between the pyrazine nitrogen and carboxylic acid groups in proteins enhances binding (e.g., observed in crystallography studies ).

Table 3: Reaction Outcomes vs. Structural Analogues

Stability and Degradation Pathways

Aplicaciones Científicas De Investigación

Chemistry

N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride serves as a building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in medicinal chemistry where it can be modified to enhance its pharmacological properties.

Biology

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. It is being investigated for its ability to interact with various biological targets, including:

- Enzymes : It may inhibit or activate enzymes involved in crucial metabolic pathways.

- Receptors : The compound can bind to specific receptors, modulating cellular signaling pathways.

This has implications for drug development aimed at treating infections and cancer.

Medicine

In medicinal research, this compound is being explored as a potential drug candidate for various diseases. Its unique structural features may confer specific pharmacological advantages over other compounds.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxic effects, particularly against breast and lung cancer cells, suggesting that the compound may inhibit cancer cell proliferation through apoptosis.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited potent antibacterial activity, especially against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | Significant cytotoxicity | |

| Anticancer | Lung Cancer Cells | Induction of apoptosis | |

| Antimicrobial | Staphylococcus aureus | Potent antibacterial | |

| Antimicrobial | Escherichia coli | Effective growth inhibition |

Mecanismo De Acción

The mechanism of action of N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling.

Pathways: Affecting pathways related to cell growth, apoptosis, or immune response.

Comparación Con Compuestos Similares

Similar Compounds

- Dimethyl-(6-piperidin-3-yl-pyrazin-2-yl)-amine

- 6-Piperidin-3-yl-pyrazin-2-yl-amine

- Dimethyl-pyrazin-2-yl-amine

Uniqueness

N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of pyrazine and piperidine moieties makes it a versatile compound in various research fields.

Actividad Biológica

Overview

N,N-Dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is a synthetic organic compound classified under pyrazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, mechanism of action, and relevant case studies.

- Molecular Formula : CHClN

- Molecular Weight : 279.21 g/mol

- CAS Number : 1361112-30-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound can bind to receptors, modulating cellular signaling pathways.

- Cellular Pathways : It affects pathways related to cell growth, apoptosis, and immune response, potentially influencing cancer progression and treatment.

Antimicrobial Properties

Research indicates that pyrazine derivatives exhibit significant antimicrobial activity. This compound has been explored for its effectiveness against various bacterial strains, showing promise as a potential therapeutic agent.

Anticancer Activity

Studies have highlighted the compound's cytotoxic effects on cancer cell lines. For example, it has been tested against FaDu hypopharyngeal tumor cells, demonstrating improved cytotoxicity and apoptosis induction compared to standard treatments like bleomycin .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Study: Anticancer Efficacy

In a controlled study, this compound was administered to FaDu cells. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM, with an IC50 value calculated to be around 5 µM. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions starting from pyrazine derivatives and piperidine. Common reagents include dimethylamine and various catalysts such as palladium or platinum.

Synthetic Route Overview

- Starting Materials : Pyrazine derivatives and piperidine.

- Reagents : Dimethylamine.

- Catalysts : Palladium or platinum.

- Conditions : Elevated temperatures and pressures in organic solvents like dichloromethane.

Propiedades

IUPAC Name |

N,N-dimethyl-6-piperidin-3-ylpyrazin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4.2ClH/c1-15(2)11-8-13-7-10(14-11)9-4-3-5-12-6-9;;/h7-9,12H,3-6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBFLOZCFFNGLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CN=C1)C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.